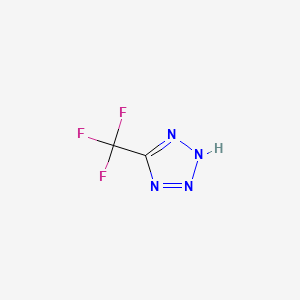

5-(trifluoromethyl)-2H-tetrazole

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

This compound is systematically named according to International Union of Pure and Applied Chemistry conventions as 5-(trifluoromethyl)-2H-1,2,3,4-tetrazole. The compound exists under Chemical Abstracts Service registry number 2925-21-5 for the free acid form, while its sodium salt derivative is registered as 1702-15-4. The molecular formula C₂HF₃N₄ reflects the presence of two carbon atoms, one hydrogen atom, three fluorine atoms, and four nitrogen atoms, resulting in a molecular weight of 138.052 grams per mole.

The systematic nomenclature reveals the structural organization where the tetrazole ring serves as the parent heterocycle, consisting of four nitrogen atoms and one carbon atom arranged in a five-membered ring configuration. The trifluoromethyl group (-CF₃) is positioned at the 5-carbon of the tetrazole ring, which corresponds to the carbon atom within the heterocyclic structure. Alternative nomenclature includes designations such as 5-trifluoromethyltetrazole and 5-(trifluoromethyl)-1H-tetrazole, reflecting different tautomeric forms and naming conventions used across various chemical databases.

Table 1: Molecular Formula Analysis and Identifiers

The molecular architecture demonstrates the significant influence of the trifluoromethyl substituent on the overall electronic properties of the tetrazole heterocycle. The trifluoromethyl group, being one of the most electronegative substituents in organic chemistry, creates a substantial electron-withdrawing effect that impacts the electron density distribution throughout the tetrazole ring system. This electronic influence affects various molecular properties including acidity, stability, and reactivity patterns that distinguish this compound from other tetrazole derivatives.

Crystallographic Studies and Bonding Configurations

Crystallographic analysis of tetrazole derivatives, including this compound and related compounds, reveals fundamental structural characteristics that define the bonding configurations within these heterocyclic systems. Studies conducted on tetrazole structures using single crystal X-ray diffraction techniques demonstrate that the tetrazole ring maintains planarity with characteristic bond lengths and angles that reflect the aromatic character of the five-membered heterocycle.

The tetrazole ring geometry exhibits delocalized electron density among the nitrogen atoms, particularly between N2-N3-N4 positions, which contributes to the stabilization of the ring system. Crystal structure determinations of related tetrazole compounds indicate average bond lengths within the tetrazole ring that range from 1.31 to 1.35 Å for carbon-nitrogen bonds and 1.28 to 1.32 Å for nitrogen-nitrogen bonds. The planarity of the tetrazole ring facilitates effective charge distribution, as evidenced by similar bond lengths observed in crystallographic studies of tetrazolyl compounds.

Table 2: Characteristic Bond Parameters in Tetrazole Ring Systems

| Bond Type | Average Length (Å) | Angular Range (°) | Reference |

|---|---|---|---|

| C-N (tetrazole) | 1.31-1.35 | 108-112 | |

| N-N (tetrazole) | 1.28-1.32 | 105-110 | |

| N-H (tetrazole) | 0.95-1.01 | - | |

| Trifluoromethyl C-F | 1.32-1.35 | 108-112 |

Crystallographic studies reveal that tetrazole derivatives commonly form hydrogen bonding networks in the solid state, with the acidic hydrogen of the tetrazole ring participating in intermolecular interactions. The presence of the trifluoromethyl group introduces additional electronic effects that can influence crystal packing arrangements through dipole-dipole interactions and weak hydrogen bonding involving the fluorine atoms. Analysis of crystal structures indicates that tetrazoles exhibit characteristic intermolecular distances and angles that reflect the balance between electrostatic interactions and steric factors.

The molecular geometry of this compound demonstrates the coplanar arrangement of the tetrazole ring and the trifluoromethyl substituent, which optimizes electronic conjugation between the electron-rich heterocycle and the electron-withdrawing group. This geometric arrangement contributes to the overall stability of the molecule and influences its chemical reactivity patterns. Crystal structure analysis of analogous tetrazole compounds shows that substitution at the 5-position generally maintains the planar character of the ring system while introducing specific steric and electronic perturbations.

Tautomeric Equilibrium Between 1H- and 2H-Forms

The tautomeric behavior of 5-(trifluoromethyl)-tetrazole represents a fundamental aspect of its structural chemistry, involving the equilibrium between 1H-tetrazole and 2H-tetrazole forms. This tautomerism arises from the mobility of the acidic hydrogen atom within the tetrazole ring, which can be associated with either the N1 or N2 nitrogen atoms. Studies indicate that 5-substituted tetrazoles containing a free N-H bond exist in approximately a 1:1 ratio between the two tautomeric forms under standard conditions.

The tautomeric equilibrium is influenced by various factors including solvent effects, temperature, and the electronic nature of substituents attached to the tetrazole ring. In the case of 5-(trifluoromethyl)-tetrazole, the strongly electron-withdrawing character of the trifluoromethyl group affects the relative stability of the tautomeric forms by altering the electron density distribution within the heterocycle. Nuclear magnetic resonance studies of tetrazole tautomerism demonstrate that both forms are observable in solution, with rapid exchange occurring on the nuclear magnetic resonance timescale.

Table 3: Tautomeric Forms and Their Characteristics

| Tautomeric Form | Hydrogen Position | Electronic Character | Relative Stability |

|---|---|---|---|

| 1H-Tetrazole | N1 | Enhanced electron density at N2-N4 | Approximately 50% |

| 2H-Tetrazole | N2 | Enhanced electron density at N1,N3-N4 | Approximately 50% |

The tautomeric equilibrium has significant implications for the chemical behavior of 5-(trifluoromethyl)-tetrazole, as each tautomeric form may exhibit different reactivity patterns and binding affinities in chemical reactions. The rapid tautomeric interconversion ensures that both forms are available for chemical transformations, contributing to the versatility of tetrazole derivatives in synthetic applications. Computational studies suggest that the energy difference between tautomeric forms is typically small, ranging from 0.5 to 2.0 kcal/mol, which facilitates the observed equilibrium.

The presence of the trifluoromethyl group introduces additional considerations for tautomeric behavior, as the electron-withdrawing effect may preferentially stabilize one tautomeric form over the other through electronic effects. However, experimental evidence suggests that the tautomeric ratio remains approximately equal, indicating that other factors such as solvation and intermolecular interactions play important roles in determining the equilibrium position. The tautomeric behavior is also reflected in spectroscopic measurements, where averaged signals are observed due to rapid exchange between forms.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the molecular structure and provide insights into electronic effects and tautomeric behavior. The ¹H nuclear magnetic resonance spectrum typically exhibits a broad signal for the tetrazole N-H proton, which appears in the range of 15-17 parts per million due to the acidic nature of this hydrogen. The trifluoromethyl group does not contribute directly observable proton signals but influences the chemical environment of neighboring nuclei.

¹³C nuclear magnetic resonance spectroscopy provides definitive structural information through characteristic chemical shifts for both the tetrazole carbon and the trifluoromethyl carbon atoms. The tetrazole ring carbon typically appears around 155-160 parts per million, while the trifluoromethyl carbon exhibits a characteristic quartet pattern due to coupling with three equivalent fluorine nuclei, appearing around 120-125 parts per million. ¹⁹F nuclear magnetic resonance spectroscopy shows a single signal for the three equivalent fluorine atoms of the trifluoromethyl group, typically appearing around -62 parts per million.

Table 4: Characteristic Nuclear Magnetic Resonance Chemical Shifts

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 15-17 | Broad singlet | Tetrazole N-H |

| ¹³C | 155-160 | Singlet | Tetrazole C5 |

| ¹³C | 120-125 | Quartet | Trifluoromethyl C |

| ¹⁹F | -62 | Singlet | Trifluoromethyl F |

Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for functional group identification. The tetrazole N-H stretch typically appears as a broad absorption in the 3200-3400 cm⁻¹ region, while the tetrazole ring vibrations produce characteristic bands in the 1500-1600 cm⁻¹ range. The trifluoromethyl group contributes strong C-F stretching vibrations in the 1000-1300 cm⁻¹ region, with multiple bands reflecting the symmetric and asymmetric stretching modes of the three C-F bonds.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of tetrazole derivatives. The molecular ion peak appears at m/z 138 for this compound, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the trifluoromethyl group (loss of 69 mass units) and various nitrogen-containing fragments derived from the tetrazole ring. The high-resolution mass spectrometry confirms the exact molecular formula and provides accurate mass measurements that distinguish this compound from potential isomers.

Table 5: Spectroscopic Characteristics Summary

| Technique | Key Features | Diagnostic Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | N-H at 15-17 ppm | Tetrazole ring confirmation |

| ¹³C Nuclear Magnetic Resonance | C5 at 155-160 ppm, CF₃ at 120-125 ppm | Carbon framework identification |

| ¹⁹F Nuclear Magnetic Resonance | CF₃ at -62 ppm | Trifluoromethyl group confirmation |

| Infrared | N-H stretch 3200-3400 cm⁻¹, C-F stretch 1000-1300 cm⁻¹ | Functional group identification |

| Mass Spectrometry | Molecular ion at m/z 138 | Molecular weight confirmation |

The spectroscopic data collectively provide unambiguous structural confirmation of this compound and enable differentiation from related compounds and potential impurities. The characteristic patterns observed in each spectroscopic technique reflect the unique electronic environment created by the combination of the tetrazole heterocycle and the trifluoromethyl substituent, providing a comprehensive fingerprint for compound identification and purity assessment.

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEPLOQMUWYHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10951852 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2925-21-5, 1702-15-4 | |

| Record name | 5-(Trifluoromethyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10951852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Trifluoromethyltetrazole sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(trifluoromethyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2H-tetrazole typically involves the reaction of trifluoromethyl-substituted precursors with azide sources under controlled conditions. One common method includes the reaction of trifluoromethyl iodide with sodium azide in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(Trifluoromethyl)-2H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azide-substituted tetrazoles.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

5-(Trifluoromethyl)-2H-tetrazole serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form corresponding carboxylic acids or ketones and reduced to yield amines or alcohols.

Energetic Materials

The compound is also investigated for its potential as an energetic material. It has been characterized for use in primary and secondary explosives due to its high nitrogen content and stability under certain conditions .

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits bioactive properties, making it a candidate for antimicrobial and antiviral applications. Studies have shown that derivatives of tetrazoles can inhibit the growth of various pathogens .

Drug Development

In medicinal chemistry, this compound is explored for its potential in drug development. It has been identified as a promising scaffold for designing enzyme inhibitors and receptor modulators. Specifically, it has shown activity against cancer cell lines, suggesting its utility in developing anticancer agents .

Material Science

Advanced Materials

this compound is utilized in the development of advanced materials with unique electronic and optical properties. Its incorporation into polymer matrices has been studied for applications in electronics and photonics.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Reaction Outcome |

|---|---|

| Oxidation | Formation of carboxylic acids or ketones |

| Reduction | Formation of amines or alcohols |

| Substitution | Formation of azide-substituted tetrazoles |

| Compound Type | Target Activity | Cell Lines Tested |

|---|---|---|

| Antimicrobial Derivatives | Inhibition of bacterial growth | Bacillus cereus, E. coli |

| Anticancer Agents | Induction of apoptosis | MCF-7, U-937 |

| Enzyme Inhibitors | Modulation of enzymatic activity | Various cancer cell lines |

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of several derivatives of this compound against human leukemia cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapy agents like doxorubicin, highlighting their potential as novel therapeutic agents .

Case Study 2: Material Applications

Research into the incorporation of this compound into polymer composites showed enhanced thermal stability and mechanical properties. These materials were tested for their applicability in electronic devices, demonstrating improved performance metrics compared to traditional polymers .

Wirkmechanismus

The mechanism of action of 5-(trifluoromethyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use as a drug candidate, as it can modulate the activity of target proteins and pathways involved in various diseases .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Oxygen Balance (OB) : Trinitromethyl and fluorodinitromethyl derivatives exhibit superior OB for energetic applications but suffer from instability . The -CF₃ group likely offers a balance between stability and moderate OB.

- Thermal Stability: Fluorodinitromethyl and trinitromethyl groups decompose at lower temperatures (e.g., HFDNTz decomposes at ~150°C), while -CF₃ and -NO₂ substituents enhance stability .

- Sensitivity : Nitro-containing derivatives are highly sensitive to impact/friction, whereas -CF₃ and -CH₃ groups reduce sensitivity .

2.2. Structural and Electronic Comparisons

- Acidity: The -CF₃ group increases the acidity of the tetrazole proton (pKa ~2–3) compared to -CH₃ (pKa ~4–5) or -NO₂ (pKa ~1–2) .

- Molecular Geometry : X-ray studies of HFDNTz show planar tetrazole rings with substituent-dependent bond lengths; -CF₃’s steric bulk may slightly distort ring geometry .

Biologische Aktivität

5-(Trifluoromethyl)-2H-tetrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances metabolic stability and biological activity. The presence of the trifluoromethyl group can improve binding affinity to various molecular targets, making it a valuable scaffold in drug development .

The mechanism of action for this compound involves:

- Enhanced Binding Affinity : The trifluoromethyl group increases the lipophilicity and binding interactions with target proteins.

- Hydrogen Bonding : The tetrazole ring can participate in hydrogen bonding, contributing to the compound's effectiveness against various biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of tetrazoles, including those with trifluoromethyl substitutions, display significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds derived from this compound have been noted for their ability to inhibit bacterial protein synthesis .

- Antioxidant Properties : The compound has demonstrated free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) .

- Potential Antihypertensive Effects : Some studies suggest that tetrazole derivatives can act as angiotensin II receptor antagonists, contributing to their potential use in managing hypertension .

Synthesis of this compound

The synthesis of this compound typically involves the following methods:

- [3+2] Cycloaddition Reactions : The reaction between nitriles and sodium azide under microwave irradiation conditions has been effectively used to synthesize various substituted tetrazoles, including those with trifluoromethyl groups .

- Catalytic Methods : Catalysts such as scandium triflate have been employed to enhance yields during the synthesis process, achieving high efficiency with minimal reaction times .

Case Studies

- Antimicrobial Evaluation : A study reported that various 5-substituted tetrazoles exhibited significant antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa. The most effective compounds showed inhibition zones comparable to standard antibiotics .

- Antioxidant Activity Study : In a comparative analysis of different tetrazole derivatives, this compound was found to possess superior antioxidant properties compared to its non-fluorinated analogs. This was quantified using the DPPH assay, indicating its potential for therapeutic applications in oxidative stress-related conditions .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-substituted 2H-tetrazoles, such as 5-(trifluoromethyl)-2H-tetrazole, and how do reaction conditions influence regioselectivity?

- Methodological Answer : The synthesis of 5-substituted tetrazoles often employs 1,3-dipolar cycloaddition between azides and nitriles. For example, cycloaddition of HN₃ with fluorinated nitriles (e.g., F(NO₂)₂CCN) under controlled conditions yields fluorodinitromethyl-tetrazole derivatives . Green methods using O₂ (1 atm) as an oxidizer in tetrazole synthesis can enhance regioselectivity for 2,5-disubstituted products, as demonstrated in the synthesis of 5-(2-methylbenzofuran)-2-aryl-2H-tetrazoles . Catalytic systems like nano-TiCl₄·SiO₂ improve yields by facilitating nitrile-azide coupling under solventless conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- IR and ¹⁹F NMR : For identifying trifluoromethyl groups (C–F stretch ~1100–1200 cm⁻¹) and fluorodinitromethyl substituents (δ ~ -60 ppm in ¹⁹F NMR) .

- Single-crystal X-ray diffraction : Resolves bond parameters (e.g., C1–C2 = 1.490 Å, C1–N1 = 1.325 Å in 5-(fluorodinitromethyl)-2H-tetrazole) and confirms regiochemistry .

- Thermal ellipsoid plots : Generated via programs like ORTEP-3 to visualize molecular geometry and hydrogen bonding .

Q. What safety protocols are essential when synthesizing or handling trifluoromethyl-tetrazole derivatives?

- Methodological Answer : Due to their energetic nature, these compounds require:

- Controlled temperatures : Avoid exceeding 80°C during synthesis to prevent decomposition .

- Impact/friction mitigation : Use non-metallic tools and antistatic equipment.

- Ventilation : Handle in fume hoods to avoid inhalation of HN₃ or azide intermediates .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for trifluoromethyl-tetrazole salts?

- Methodological Answer : Contradictions in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may arise from polymorphism or solvent inclusion. Strategies include:

- High-resolution data collection : Use synchrotron radiation for improved accuracy.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing variations .

- Cross-validation : Compare experimental data (R₁, wR₂) with computational models (e.g., SHELXL refinement) .

Q. What catalytic systems enhance the efficiency of 2,5-disubstituted tetrazole synthesis under metal-free conditions?

- Methodological Answer :

- Heterogeneous catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 improves yields (7–67%) in regioselective coupling reactions .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 min vs. 18 h) for 2-β-D-glycopyranosylmethyl-2H-tetrazoles .

- Base selection : K₂CO₃ or Et₃N optimizes deprotonation of N–H tetrazoles during cross-coupling with boronic acids .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of 2H-tetrazoles in cycloaddition or substitution reactions?

- Methodological Answer :

- Electron-withdrawing nature : The –CF₃ group reduces electron density at the tetrazole ring, favoring nucleophilic attacks at the N2 position.

- DFT studies : Calculate Fukui indices to predict reactive sites .

- Experimental validation : Compare reaction rates of –CF₃ vs. –CH₃ derivatives in azide-alkyne cycloadditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.